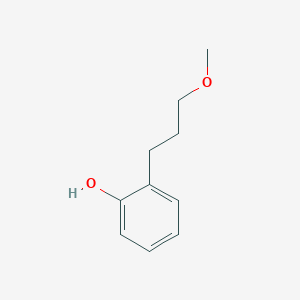

2-(3-Methoxypropyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

330976-51-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(3-methoxypropyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |

InChI Key |

ZIZHFHJRQIYLAK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(3-Methoxypropyl)phenol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(3-Methoxypropyl)phenol, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. Due to the absence of a direct, single-step synthesis in publicly available literature, this guide details a robust and logical multi-step synthetic pathway. The proposed route emphasizes ortho-selectivity and relies on well-established, high-yielding chemical transformations. This whitepaper includes detailed experimental protocols, tabulated quantitative data for analogous reactions, and visual representations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of both a phenolic hydroxyl group and a methoxypropyl side chain. These functionalities allow for diverse further chemical modifications, making it a key intermediate for creating a library of compounds for screening and development. The ortho-positioning of the side chain relative to the hydroxyl group can impart specific conformational properties and biological activities. This guide outlines a strategic synthetic approach, breaking down the process into four key stages: ortho-acylation of phenol, carbonyl reduction, functional group transformation, and final etherification.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from readily available phenol. This strategy is designed to control regioselectivity and ensure high yields at each step.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented is based on established literature for similar transformations and serves as a benchmark for expected outcomes.

Step 1: Ortho-Acylation of Phenol to 2-Hydroxypropiophenone

The introduction of the three-carbon chain at the ortho-position is achieved via a Friedel-Crafts acylation reaction. While this reaction can yield a mixture of ortho and para isomers, conditions can be optimized to favor the ortho product.[1][2][3]

Experimental Protocol:

-

To a stirred solution of phenol (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add propionyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-hydroxypropiophenone.

Table 1: Quantitative Data for Ortho-Acylation of Phenols

| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| AlCl₃ | Nitrobenzene | 25 | 18 | 70-80 | [1] |

| FeCl₃ (Microwave) | Solvent-free | 120 | 0.25 | 85-95 | [3] |

| ZnCl₂/Al₂O₃ (Microwave) | Solvent-free | 130 | 0.1 | 90-96 | [2] |

Step 2: Reduction of 2-Hydroxypropiophenone to 2-Propylphenol

The carbonyl group of the 2-hydroxypropiophenone is reduced to a methylene group using the Clemmensen reduction, which is effective for aryl-alkyl ketones and is performed in acidic conditions.[4][5][6][7]

Experimental Protocol:

-

Amalgamated zinc is prepared by stirring zinc dust (10 eq.) with a 5% aqueous solution of mercuric chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

-

To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and 2-hydroxypropiophenone (1.0 eq.).

-

The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling, the mixture is decanted from the unreacted zinc and extracted with diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield 2-propylphenol, which can be further purified by distillation.

Table 2: Quantitative Data for Clemmensen Reduction of Aryl Ketones

| Substrate | Reaction Time (h) | Typical Yield (%) | Reference |

| Aryl-alkyl ketone | 8-12 | 70-90 | [6] |

| Acylbenzene | 6-10 | 75-85 | [7] |

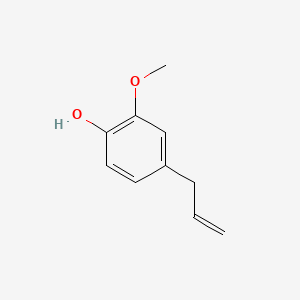

Step 3 (Alternative Route): Hydroboration-Oxidation of 2-Allylphenol

An alternative and potentially more regioselective route to the 3-hydroxypropyl sidechain involves starting with 2-allylphenol. This intermediate can be synthesized via the Claisen rearrangement of allyl phenyl ether. The terminal double bond of 2-allylphenol can then be converted to a primary alcohol via anti-Markovnikov hydroboration-oxidation.

Experimental Protocol:

-

To a solution of 2-allylphenol (1.0 eq.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF, 1.1 eq. of BH₃) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

The reaction is carefully quenched by the dropwise addition of water.

-

A solution of 3M aqueous sodium hydroxide is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 40 °C.

-

The mixture is stirred at room temperature for 2 hours.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting 2-(3-hydroxypropyl)phenol is purified by column chromatography.

Table 3: Quantitative Data for Hydroboration-Oxidation of Olefins

| Olefin Type | Reagent | Typical Yield (%) | Reference |

| Terminal Alkene | BH₃·THF, H₂O₂, NaOH | 85-95 | General literature |

Step 4: Williamson Ether Synthesis to this compound

The final step is the methylation of the primary alcohol of 2-(3-hydroxypropyl)phenol. The Williamson ether synthesis is a reliable method for this transformation, involving the formation of an alkoxide followed by reaction with a methylating agent.[8][9][10]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in dry THF at 0 °C under a nitrogen atmosphere, a solution of 2-(3-hydroxypropyl)phenol (1.0 eq.) in dry THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

-

The mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 1.5 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final product, this compound.

Table 4: Quantitative Data for Williamson Ether Synthesis

| Alcohol Type | Base | Alkylating Agent | Solvent | Typical Yield (%) | Reference |

| Primary Alcohol | NaH | CH₃I | THF | 80-95 | [8] |

| Phenol | K₂CO₃ | (CH₃)₂SO₄ | Acetone | 85-95 | [11] |

Workflow and Logical Relationships

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, highlighting the key stages from reaction setup to product purification.

Caption: General experimental workflow for a synthesis step.

Conclusion

This technical guide provides a well-founded and detailed synthetic route for the preparation of this compound. By leveraging established and reliable organic reactions, this multi-step process offers a high probability of success for researchers in the fields of drug discovery and fine chemical synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the practical execution of this synthesis, and the visual diagrams enhance the understanding of the overall process. Further optimization of reaction conditions for each step may lead to improved yields and purity of the final product.

References

- 1. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Clemmensen Reduction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxypropyl)phenol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methoxypropyl)phenol. It is important to note that while this specific isomer is documented (CAS Number: 116087-10-6), there is a limited amount of publicly available experimental data for it.[1] To provide a thorough resource, this guide also includes experimentally determined data for the closely related and more extensively studied isomer, 2-Methoxy-4-propylphenol (CAS Number: 2785-87-7), also known as Dihydroeugenol or 4-Propylguaiacol.[2][3][4][5] This comparative approach allows for a more complete understanding of the potential properties of the target compound.

Quantitative Physicochemical Data

The following tables summarize the available predicted and experimental data for this compound and its isomer, 2-Methoxy-4-propylphenol.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| XLogP3-AA | 2.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Exact Mass | 166.099379685 Da | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

| Complexity | 114 | [1] |

Table 2: Experimental Physicochemical Properties of 2-Methoxy-4-propylphenol

| Property | Value | Source |

| Appearance | Colorless oily liquid | |

| Melting Point | Not available (liquid at room temperature) | |

| Boiling Point | 239-241 °C (at 760 mmHg) | |

| 125-126 °C (at 14 mmHg) | ||

| Water Solubility | 0.89 g/L (Predicted) | [7] |

| logP (Octanol-Water Partition Coefficient) | 2.87 - 2.91 (Predicted) | [7] |

| pKa (Strongest Acidic) | 10.29 (Predicted) | [7] |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index | 1.522 (at 20 °C) |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of phenolic compounds.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary tube method with a melting point apparatus.[8][9][10]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.[8]

-

Measurement: The sample is heated at a controlled rate.[10] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) with a fresh sample.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.[8] A narrow melting range is indicative of a pure compound.[9]

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using several methods, including the Thiele tube method or by distillation.[12][13]

-

Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[13] The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[13]

-

Heating and Observation: The apparatus is heated gently, and a stream of bubbles will emerge from the capillary tube.[13][14] The heating is then stopped.

-

Boiling Point Determination: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[13][14]

-

Distillation Method: For larger sample volumes, the boiling point can be determined during simple distillation by recording the temperature at which the vapor condenses and is collected as distillate.[12][15] The barometric pressure should also be recorded as the boiling point is pressure-dependent.[15]

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method.[16]

-

Sample Preparation: A known amount of the compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and if the compound is not fully dissolved, the aqueous phase is separated from any excess undissolved compound, often by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or gas chromatography. The solubility is then expressed in units such as g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically.[17][18][19][20]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the phenolic compound is also prepared.

-

Spectral Measurement: A small, constant amount of the phenolic stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.[17][20] Phenols and their corresponding phenolate ions exhibit different absorption spectra.[19]

-

Data Analysis: The absorbance at a wavelength where the phenol and phenolate forms have significantly different absorptivities is measured for each buffered solution.

-

pKa Calculation: The ratio of the concentrations of the ionized (phenolate) and non-ionized (phenol) forms can be calculated from the absorbance data. The pKa is then determined by plotting the pH versus the logarithm of this ratio, with the pKa being equal to the pH when the concentrations of the two forms are equal (log of the ratio is zero).[19]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[16][21]

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are placed in a separatory funnel and shaken to saturate each phase with the other.

-

Partitioning: A known amount of the compound is added to the biphasic system. The funnel is then shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and octanol phases are then carefully collected.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel phenolic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 3. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 4. Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 6. 4-(3-Methoxypropyl)phenol | C10H14O2 | CID 15818729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 2-Methoxy-4-propylphenol (FDB008859) - FooDB [foodb.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. thinksrs.com [thinksrs.com]

- 12. vernier.com [vernier.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. youtube.com [youtube.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 18. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.pdx.edu [web.pdx.edu]

- 20. researchgate.net [researchgate.net]

- 21. Partition Coefficient (Shake Flask Method) - GLP study - VARIOUS analysis - Analytice [analytice.com]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(3-Methoxypropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-(3-Methoxypropyl)phenol (CAS Number: 116087-10-6). A thorough investigation of public databases and scientific literature reveals a significant scarcity of experimental data for this specific compound. To address this, the guide presents the available identifiers and computed properties for this compound. In addition, this document provides detailed experimental data for the closely related and well-studied isomer, 2-Methoxy-4-propylphenol (CAS Number: 2785-87-7), also known as dihydroeugenol, to serve as a valuable reference for potential properties and characteristics. The guide also includes a summary of the general biological activities of methoxyphenols as a class of compounds, a proposed theoretical synthetic pathway for this compound, and visualizations to aid in understanding its structure and the context of the available data.

Introduction

This compound is a substituted phenol of interest in various fields of chemical and pharmaceutical research. However, publicly accessible, experimentally verified data on its physicochemical properties, spectroscopic characteristics, and biological activity is exceptionally limited. This guide aims to consolidate the existing information and provide a practical resource for researchers by leveraging data from a structurally similar isomer and the broader class of methoxyphenols.

Compound Identification and Properties

This compound (CAS: 116087-10-6)

There is a notable lack of experimentally determined data for this compound in the public domain. The information available is primarily computational.

Table 1: Identifiers and Computed Properties of this compound

| Identifier | Value | Source |

| CAS Number | 116087-10-6 | Guidechem[1] |

| IUPAC Name | This compound | Guidechem[1] |

| Molecular Formula | C10H14O2 | Guidechem[1] |

| Molecular Weight | 166.22 g/mol | Guidechem[1] |

| InChI | InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 | Guidechem[1] |

| InChIKey | ZIZHFHJRQIYLAK-UHFFFAOYSA-N | Guidechem[1] |

| Canonical SMILES | COCCCC1=CC=CC=C1O | Guidechem[1] |

| Topological Polar Surface Area | 29.5 Ų | Guidechem[1] |

| Complexity | 114 | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |

| Rotatable Bond Count | 4 | Guidechem[1] |

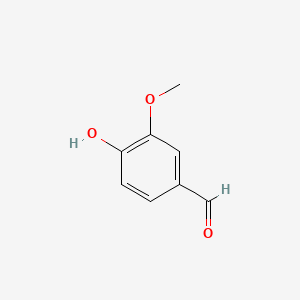

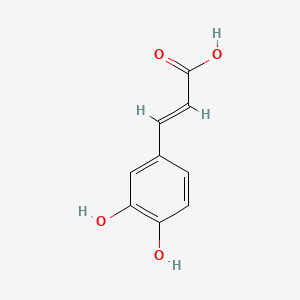

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

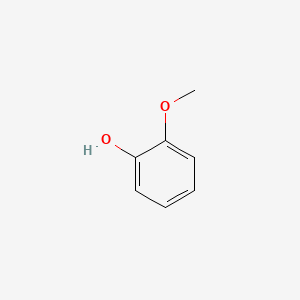

Comparative Data: 2-Methoxy-4-propylphenol (CAS: 2785-87-7)

Given the limited data on this compound, we present experimental data for its isomer, 2-Methoxy-4-propylphenol (dihydroeugenol), to provide a basis for comparison and potential estimation of properties.

Table 2: Physicochemical Properties of 2-Methoxy-4-propylphenol

| Property | Value | Source |

| Boiling Point | 239 - 241 °C | Chem-Impex[2] |

| Density | 1.038 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.522 | Sigma-Aldrich[3] |

| Appearance | Colorless liquid | Chem-Impex[2] |

Table 3: Spectroscopic Data of 2-Methoxy-4-propylphenol

| Data Type | Summary of Findings | Source |

| Mass Spectrum | Available through the NIST WebBook. | NIST WebBook[4] |

| IR Spectrum | Available through the NIST WebBook. | NIST WebBook[4] |

| 1H NMR | Spectra available in various databases. | SpectraBase[5] |

| 13C NMR | Spectra available in various databases. | SpectraBase[5] |

Experimental Protocols

Theoretical Synthesis of this compound

A potential synthetic route could involve the following conceptual steps:

-

Alkylation of a protected phenol: Starting with a suitable protected 2-halophenol (e.g., 2-bromophenol with a protected hydroxyl group), a Grignard reaction with 3-methoxypropyl bromide could be employed to introduce the C3 side chain.

-

Deprotection: Removal of the protecting group from the phenolic hydroxyl would yield the final product.

It is crucial to note that this is a theoretical pathway and would require significant experimental optimization and validation.

Biological Activity and Signaling Pathways

This compound

No specific studies on the biological activity or the signaling pathways associated with this compound were identified.

General Biological Activities of Methoxyphenols

Methoxyphenols as a class of compounds have been investigated for a range of biological activities, which may provide some indication of the potential properties of this compound.

-

Antioxidant Activity: Many methoxyphenols exhibit significant antioxidant and radical-scavenging properties.[4][6] This activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

-

Anti-inflammatory Effects: Several methoxyphenolic compounds have demonstrated anti-inflammatory activity.[1][7][8] For instance, they have been shown to inhibit the expression of various inflammatory mediators in human airway cells.[1][7][8] The mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways like NF-κB.[6][9]

-

Antimicrobial Properties: Certain natural methoxyphenols have been found to possess antimicrobial activity against foodborne pathogens and spoilage bacteria.[10][11][12]

-

Neuroprotective Effects: Some phenolic compounds have shown neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases, often linked to their antioxidant and anti-inflammatory capacities.[13][14][15] They may act by reducing oxidative stress and modulating signaling pathways involved in neuronal survival.[14][16][17]

Diagram 2: Data Availability Workflow

Caption: Workflow illustrating the data collection and analysis process.

Conclusion

This technical guide consolidates the currently available information for this compound. The significant lack of experimental data underscores the need for further research to fully characterize this compound. The inclusion of comprehensive data for the related isomer, 2-Methoxy-4-propylphenol, provides a valuable point of reference for researchers. The general biological activities of methoxyphenols suggest that this compound may possess antioxidant, anti-inflammatory, and other beneficial properties, warranting future investigation into its potential therapeutic applications. Researchers are encouraged to use the information presented herein as a foundation for designing and conducting further experimental studies.

References

- 1. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection afforded by some hindered phenols and alpha-tocopherol in guinea-pig detrusor strips subjected to anoxia-glucopenia and reperfusion-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential Therapeutic Effects of 2-Methoxyphenol Derivatives: A Technical Whitepaper

Disclaimer: Extensive literature searches for "2-(3-Methoxypropyl)phenol" and its derivatives did not yield specific research on their therapeutic effects. Therefore, this technical guide focuses on the closely related and well-studied class of 2-methoxyphenol derivatives, with a particular emphasis on eugenol and its analogue, dihydroeugenol (2-methoxy-4-propylphenol), to provide insights into the potential therapeutic activities of this structural class.

Introduction

2-Methoxyphenol derivatives, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds, characterized by a hydroxyl and a methoxy group on a benzene ring, are structurally related to a variety of bioactive molecules. This guide provides a comprehensive overview of the current understanding of their potential therapeutic effects, focusing on their anti-inflammatory and antioxidant properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Therapeutic Potential

The primary therapeutic potential of 2-methoxyphenol derivatives lies in their antioxidant and anti-inflammatory activities. These properties are attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy group, which modulates the electronic properties of the aromatic ring.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] 2-Methoxyphenol derivatives have demonstrated potent antioxidant effects in various in vitro assays.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. Several 2-methoxyphenol derivatives have been shown to modulate key inflammatory pathways. For instance, eugenol has been reported to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of selected 2-methoxyphenol derivatives from various studies.

Table 1: Anti-inflammatory Activity of Eugenol Derivatives [1][2]

| Compound | Target | Assay | IC50 (µM) |

| Eugenol Derivative 1C | PPARγ | TR-FRET Protein Binding | 10.65[1] |

| Pioglitazone (Standard) | PPARγ | TR-FRET Protein Binding | 1.052[1] |

| Eugenol Derivative 1C | Anti-inflammatory | Albumin Denaturation | 133.8[1] |

| Diclofenac Sodium (Standard) | Anti-inflammatory | Albumin Denaturation | 54.32[1] |

| Eugenol Derivative 1f | PPARγ | TR-FRET Protein Binding | 5.15[2] |

Table 2: Antioxidant Activity of 2-Methoxyphenol Derivatives [3]

| Compound | Assay | EC50 (µg/mL) |

| 2-Methoxyphenol Derivative 1 | DPPH | 25.3 ± 1.2 |

| 2-Methoxyphenol Derivative 2 | DPPH | 45.7 ± 2.1 |

| 2-Methoxyphenol Derivative 3 | DPPH | 18.9 ± 0.9 |

| Ascorbic Acid (Standard) | DPPH | 5.6 ± 0.3 |

| 2-Methoxyphenol Derivative 1 | ABTS | 15.2 ± 0.8 |

| 2-Methoxyphenol Derivative 2 | ABTS | 32.1 ± 1.5 |

| 2-Methoxyphenol Derivative 3 | ABTS | 12.8 ± 0.6 |

| Trolox (Standard) | ABTS | 3.4 ± 0.2 |

Table 3: Cytotoxicity of Eugenol and its Derivatives [4][5]

| Compound | Cell Line | CC50 (µM) |

| Dehydrodiisoeugenol | HSG | > Isoeugenol |

| α-di-isoeugenol | HSG | > Isoeugenol |

| Isoeugenol | HSG | > Eugenol |

| Eugenol | HSG | > Bis-eugenol |

| Bis-eugenol | HSG | Lowest Cytotoxicity |

| Eugenyl Benzoate Derivative 1 | HT29 | 26.56 |

| Eugenyl Benzoate Derivative 2 | HT29 | 286.81 |

| Eugenol | HT29 | 172.41 |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[3]

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[3]

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

-

The ABTS radical cation solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Different concentrations of the test compound are added to the ABTS radical cation solution.

-

The absorbance is measured after a specific incubation time.

-

The percentage of inhibition is calculated, and the EC50 value is determined.

Albumin Denaturation Assay for Anti-inflammatory Activity[1]

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

-

A reaction mixture containing the test compound at various concentrations and a solution of BSA is prepared.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., at 70°C) to induce denaturation.

-

After cooling, the turbidity of the solution is measured spectrophotometrically.

-

The percentage of inhibition of protein denaturation is calculated.

-

The IC50 value, the concentration of the compound that inhibits 50% of protein denaturation, is determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain 2-methoxyphenol derivatives, such as eugenol, have been shown to inhibit this pathway.

References

- 1. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling 2-(3-Methoxypropyl)phenol: A Synthetic Compound with Limited Public Data

A comprehensive review of available scientific literature and chemical databases reveals that 2-(3-Methoxypropyl)phenol is a synthetic compound with no documented evidence of natural occurrence. This technical guide provides an in-depth analysis of the available information on this specific chemical entity, while also drawing comparisons to its more widely known isomers. The information is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining synthetic methodologies for related compounds.

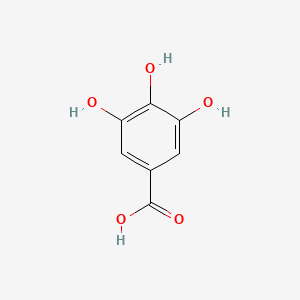

Chemical and Physical Properties

While information on this compound is sparse, its basic chemical properties have been cataloged. A summary of this data is presented in Table 1. It is important to distinguish this compound from its isomers, such as 4-(3-Methoxypropyl)phenol and the well-documented 2-Methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol), as their properties and occurrences differ significantly.

| Property | Value | Reference |

| CAS Number | 116087-10-6 | [1] |

| Molecular Formula | C10H14O2 | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Canonical SMILES | COCCCC1=CC=CC=C1O | [1] |

| InChI Key | ZIZHFHJRQIYLAK-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Discovery and Natural Occurrence

Exhaustive searches of scientific literature and chemical databases did not yield any information regarding the discovery of this compound in a natural source. The evidence strongly suggests that this compound is a result of synthetic chemistry.

In contrast, the similarly named isomer, 2-Methoxy-4-propylphenol, is a known volatile phenolic flavor compound. It has been identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano[2]. It is also reported to occur in fish, pork, grape brandy, mate, rum, whiskey, tea, and sherry[2]. This highlights the importance of precise chemical nomenclature in distinguishing between different isomers with vastly different origins and applications.

Synthetic Approaches

While a specific synthetic protocol for this compound was not found in the public domain, a detailed synthesis for its isomer, p-(3-methoxypropyl)phenol (4-(3-Methoxypropyl)phenol), has been described. This multi-step synthesis provides a potential framework for the synthesis of the ortho-isomer, likely requiring adaptation of starting materials and reaction conditions.

Experimental Protocol: Synthesis of p-(3-Methoxypropyl)phenol

The following protocol outlines a laboratory-scale synthesis of p-(3-methoxypropyl)phenol[3].

Step 1: Friedel-Crafts Acylation

-

To a solution of 1.5 liters of dichloromethane (CH2Cl2), add 195 g of aluminum chloride (AlCl3) and 100 g of a suitable starting material (the specific precursor to the methoxypropyl group was not explicitly named in the source document).

-

Cool the mixture with an ice bath while stirring.

-

Gradually add 79 g of acetyl chloride (CH3COCl) dropwise to the solution.

-

Continue stirring the reaction mixture under ice-cooling for 6 hours.

-

Pour the reaction solution into dilute hydrochloric acid.

-

Separate the CH2Cl2 layer and distill off the solvent.

-

Distill the residue to obtain the intermediate product. The boiling point of this compound is reported as 94°-95° C./0.3 mm Hg.

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

-

Mix 67 g of the compound from Step 1 with 620 ml of 88% formic acid (HCOOH) and stir.

-

Add 310 ml of acetic anhydride ((CH3CO)2O), 4 ml of concentrated sulfuric acid (H2SO4), and 110 ml of a 35% aqueous hydrogen peroxide (H2O2) solution.

-

Heat the resulting solution to 40° to 50° C and stir for 8 hours.

-

Pour the reaction solution into water and extract the separated oil layer.

-

Distill off the solvent from the extract.

-

To the residue, add 100 ml of methanol (CH3OH) and 250 ml of a 2N aqueous sodium hydroxide (NaOH) solution.

-

Heat the resulting solution and reflux for 2 hours.

-

After cooling, acidify the reaction solution with hydrochloric acid.

-

Extract the oil layer with benzene.

-

Distill off the benzene from the extract and further distill the residue to obtain p-(3-methoxypropyl)phenol. The boiling point of this final product is reported as 106°-108° C./0.3 mm Hg.

Synthetic Pathway Visualization

The logical flow of the synthesis of p-(3-methoxypropyl)phenol is depicted in the following diagram.

Figure 1: Synthetic pathway for p-(3-methoxypropyl)phenol.

Conclusion

References

A Comprehensive Technical Review of Substituted Methoxyphenols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyphenols are a broad class of organic compounds characterized by a phenol ring substituted with at least one methoxy group and other functional moieties. This structural motif is prevalent in a vast array of natural products, including eugenol, capsaicin, and vanillin, and has garnered significant interest in the scientific community for its diverse biological activities.[1][2] These compounds have demonstrated promising potential as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents, making them attractive scaffolds for drug discovery and development.[3][4][5][6]

This in-depth technical guide provides a comprehensive literature review of substituted methoxyphenols, focusing on their synthesis, a detailed examination of their biological activities with accompanying experimental protocols, and an exploration of the underlying signaling pathways. Quantitative data are summarized in structured tables to facilitate structure-activity relationship (SAR) analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Synthesis of Substituted Methoxyphenols

The synthesis of substituted methoxyphenols can be achieved through various chemical strategies, often starting from readily available precursors. The specific synthetic route depends on the desired substitution pattern on the phenolic ring.

General Synthetic Protocols

1. O-methylation of Phenols: A common and straightforward method for introducing a methoxy group is the O-methylation of a corresponding dihydroxybenzene or substituted phenol. This is typically achieved using a methylating agent in the presence of a base.

-

Example: Synthesis of 3-Methoxyphenol from Resorcinol

-

Reagents: Resorcinol, dimethyl sulfate, sodium hydroxide, diethyl ether, calcium chloride, sodium carbonate.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve one mole of resorcinol in 1.25 moles of 10% sodium hydroxide solution with vigorous stirring.

-

Slowly add one mole of dimethyl sulfate, ensuring the temperature remains below 40°C by using a water bath for cooling.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.

-

After cooling, separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.

-

Dry the organic phase with calcium chloride and then fractionally distill to obtain 3-methoxyphenol.

-

-

2. Synthesis from Aryl Halides: Substituted methoxyphenols can also be synthesized from aryl halides through nucleophilic aromatic substitution or coupling reactions.

-

Example: Copper-Catalyzed Synthesis of 4-Methoxyphenol

-

Reagents: 4-Iodoanisole, copper chloride (CuCl₂), potassium hydroxide (KOH), ethylene glycol, dimethyl sulfoxide (DMSO), water, hydrochloric acid (HCl), ethyl acetate, magnesium sulfate (MgSO₄).

-

Procedure:

-

In a test tube, combine 1.0 mmol of the aryl halide, 0.1 mmol of CuCl₂, 6.0 mmol of KOH, and 0.2 mmol of ethylene glycol in a solvent mixture of 1.0 mL DMSO and 0.5 mL water.

-

Flush the mixture with argon and stir in a preheated oil bath at 120°C for 24 hours.

-

After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under vacuum and purify the crude product by column chromatography to yield the corresponding phenol.

-

-

3. Synthesis of Hydroxylated Biphenyls from 4-Substituted-2-Methoxyphenols: Dimerization of 4-substituted-2-methoxyphenols is a key step in the synthesis of bioactive hydroxylated biphenyls.

-

General Procedure for Oxidative Coupling:

-

The specific oxidant and reaction conditions depend on the substituent at the 4-position. For example, the dimerization of eugenol can be achieved using potassium ferricyanide (K₃Fe(CN)₆) in an acetone-water mixture, while vanillin derivatives may require potassium persulfate (K₂S₂O₈) and ferrous sulfate (FeSO₄).

-

Biological Activities and Experimental Protocols

Substituted methoxyphenols exhibit a wide range of biological activities. This section details the most prominent activities and provides standardized protocols for their in vitro evaluation.

Antioxidant Activity

The antioxidant properties of methoxyphenols are attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The presence of the methoxy group can modulate this activity through electronic effects.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [1][4][7][8]

-

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compound in a suitable solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add an equal volume of the DPPH solution to each well to initiate the reaction.

-

Include a blank (solvent + DPPH) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [9][10][11][12][13]

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

-

Procedure:

-

Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound solution to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: [5][14][15][16][17]

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

-

Procedure:

-

In a 96-well black microplate, add the test sample, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (AAPH).

-

Incubate the plate at 37°C.

-

Monitor the fluorescence decay over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the net area under the curve (AUC) for the sample by subtracting the AUC of the blank.

-

Express the results as Trolox equivalents.

-

-

Anti-inflammatory Activity

Several substituted methoxyphenols have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes:

-

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Procedure:

-

Use a commercial COX inhibitor screening assay kit or purified ovine COX-1 and human recombinant COX-2.

-

The peroxidase activity of COX is monitored by the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

-

Incubate the enzyme with the test compound for a specified time before adding the substrate (arachidonic acid).

-

Measure the rate of the reaction and calculate the percentage of inhibition and the IC₅₀ value for each isoform.

-

-

-

Inhibition of NF-κB Activation:

-

Principle: This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy or by a reporter gene assay.

-

Nuclear Translocation Assay (Immunofluorescence):

-

Culture cells (e.g., RAW 264.7 macrophages) on coverslips and pre-treat with the test compound.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is in the cytoplasm, while in stimulated cells, it translocates to the nucleus. The inhibitory effect of the compound is observed as the retention of p65 in the cytoplasm.

-

-

Anticancer Activity

The anticancer potential of substituted methoxyphenols has been evaluated against various cancer cell lines, with some derivatives showing significant cytotoxic and antiproliferative effects.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [18][19][20][21][22]

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

-

Signaling Pathways and Mechanisms of Action

The biological effects of substituted methoxyphenols are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Anti-inflammatory Signaling Pathways

-

Inhibition of the NF-κB Pathway: A key mechanism of the anti-inflammatory action of many substituted methoxyphenols is the inhibition of the NF-κB signaling pathway.[4][23] TNF-α is a potent activator of this pathway.[3][9][21][24][25][26][27][28][29] The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[11][22][30] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[6][31][32][33] Some substituted methoxyphenols have been shown to inhibit the phosphorylation of IKK, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[4][30]

Caption: TNF-α induced NF-κB signaling pathway and inhibition by substituted methoxyphenols.

-

Post-transcriptional Regulation via HuR: Some methoxyphenols exert their anti-inflammatory effects through a post-transcriptional mechanism involving the RNA-binding protein HuR.[2][34][35][36] HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many pro-inflammatory cytokine mRNAs, stabilizing them and promoting their translation. By inhibiting the binding of HuR to these mRNAs, methoxyphenols can reduce the production of inflammatory mediators.

-

Biotinylated RNA Pull-down Assay: [1][37]

-

Principle: This assay uses a biotin-labeled RNA probe containing the HuR binding site to capture HuR and its associated proteins from a cell lysate. The captured proteins are then detected by Western blotting.

-

Procedure:

-

Synthesize a biotinylated RNA oligonucleotide corresponding to the ARE of a target pro-inflammatory cytokine mRNA.

-

Prepare cell lysates from cells treated with or without the substituted methoxyphenol.

-

Incubate the cell lysate with the biotinylated RNA probe to allow for the formation of RNA-protein complexes.

-

Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated RNA and its bound proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody specific for HuR. A decrease in the amount of pulled-down HuR in the presence of the methoxyphenol indicates inhibition of the HuR-RNA interaction.

-

-

Caption: Experimental workflow for Biotin-RNA pulldown assay to assess HuR binding.

Anticancer Signaling Pathways

The anticancer effects of substituted methoxyphenols are often linked to their ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.

-

Inhibition of STAT3 and ERK Signaling: Some methoxyphenol derivatives have been shown to suppress the growth of cancer cells by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and ERK (Extracellular signal-Regulated Kinase).[5][6] These pathways are often constitutively active in cancer cells and play a crucial role in cell survival, proliferation, and angiogenesis. Inhibition of these pathways can lead to the induction of apoptosis, as evidenced by the increased expression of cleaved caspases.[6]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of substituted methoxyphenols is highly dependent on the nature and position of the substituents on the phenol ring. SAR studies are essential for optimizing the potency and selectivity of these compounds.

Antioxidant Activity

| Compound | Substituent(s) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | ORAC (µmol TE/g) | Reference |

| Eugenol | 4-allyl | - | - | - | [1] |

| Isoeugenol | 4-propenyl | - | - | - | [1] |

| 2-Allyl-4-methoxyphenol | 2-allyl, 4-methoxy | > Eugenol/Isoeugenol | > Eugenol/Isoeugenol | - | [1] |

| 2,4-Dimethoxyphenol | 2,4-dimethoxy | > Eugenol/Isoeugenol | > Eugenol/Isoeugenol | - | [1] |

Note: Specific IC₅₀ and ORAC values were not consistently provided in a comparable format across the reviewed literature for a comprehensive table.

General SAR for Antioxidant Activity:

-

The presence of electron-donating groups, such as additional methoxy or hydroxyl groups, generally enhances antioxidant activity.

-

The position of the substituents influences the bond dissociation enthalpy of the phenolic hydroxyl group, which is a key determinant of radical scavenging activity.

Anti-inflammatory Activity

| Compound | 4-Substituent | IC₅₀ for Inhibition of Inflammatory Mediators (µM) | Reference |

| Apocynin | -COCH₃ | 146.6 | [3] |

| Diapocynin | Dimer of Apocynin | 20.3 | [3] |

| 2-Methoxyhydroquinone | -OH | 64.3 | [3] |

| 4-Amino-2-methoxyphenol | -NH₂ | 410 | [3] |

General SAR for Anti-inflammatory Activity:

-

Compounds with more electron-withdrawing groups at the 4-position tend to have greater anti-inflammatory effects.[3]

-

Dimerization of methoxyphenolic compounds, as seen with diapocynin, can significantly increase their anti-inflammatory potency.[3]

Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methoxyflavone Analog 1 | MCF-7 (Breast) | 4.9 | [32] |

| Methoxyflavone Analog 2 | MCF-7 (Breast) | 3.71 | [32] |

| Methoxyflavone Analog 3 | HCC1954 (Breast) | 8.58 | [32] |

| Methoxyflavone Analog 4 | MDA-MB-231 (Breast) | 21.27 | [32] |

| Tangeritin | PC3 (Prostate) | 17.2 | [32] |

| 5-Demethyltangeritin | PC3 (Prostate) | 11.8 | [32] |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1 (Ovarian) | < 15 | [6] |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | SK-OV-3 (Ovarian) | < 15 | [6] |

| Sulfonyl-L-cysteine derivative | HEPG2 (Liver) | 51.9 µg/ml | |

| Sulfonyl-L-glutamine derivative | MCF7 (Breast) | 54.2 µg/ml | |

| Sulfonyl-L-tryptophan derivative | PaCa2 (Pancreatic) | 59.7 µg/ml |

General SAR for Anticancer Activity:

-

The position and number of methoxy groups on flavonoid scaffolds significantly influence their cytotoxic activity.[32]

-

The presence of hydroxyl groups in combination with methoxy groups can enhance anticancer effects, likely by modulating lipophilicity and hydrogen bonding capacity.[32]

-

For some methoxyphenol derivatives, the inhibition of key signaling pathways like ERK and STAT3 is directly correlated with their antiproliferative and pro-apoptotic effects.[6]

Conclusion

Substituted methoxyphenols represent a versatile and promising class of compounds with a wide spectrum of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and anticancer properties, coupled with their prevalence in nature and amenability to synthetic modification, make them valuable leads for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of molecules. Future research should focus on more extensive quantitative structure-activity relationship studies to design and synthesize more potent and selective derivatives, as well as in vivo studies to validate their efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. NF-κB—An Important Player in Xenoestrogen Signaling in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphorylation of RIPK1 serine 25 mediates IKK dependent control of extrinsic cell death in T cells [frontiersin.org]

- 12. Tumor Necrosis Factor-alpha utilizes MAPK/NFκB pathways to induce cholesterol-25 hydroxylase for amplifying pro-inflammatory response via 25-hydroxycholesterol-integrin-FAK pathway | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. IJMS | Free Full-Text | Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. if-pan.krakow.pl [if-pan.krakow.pl]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 22. Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection [mdpi.com]

- 23. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. TNF-alpha-induced regulation and signalling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | From TNF-induced signaling to NADPH oxidase enzyme activity: Methods to investigate protein complexes involved in regulated cell death modalities [frontiersin.org]

- 30. Effects of Inhibition of IKK Kinase Phosphorylation On the Cellular Defence System and HSP90 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. mdpi.com [mdpi.com]

- 33. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. doaj.org [doaj.org]

- 37. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methoxypropyl)phenol: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(3-Methoxypropyl)phenol (CAS No: 116087-10-6). Due to the limited availability of experimental data for this specific isomer, this document summarizes the known molecular properties and provides context through comparative analysis with related, more extensively studied methoxyphenol compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical sciences by consolidating available data and identifying areas for future investigation.

Introduction

This compound is an organic compound belonging to the methoxyphenol class. These compounds are characterized by a phenol ring substituted with a methoxy group and, in this case, a propyl chain. The precise positioning of these functional groups significantly influences the molecule's chemical and physical properties, including its reactivity, polarity, and potential biological activity. This document focuses specifically on the 2-(3-methoxypropyl) isomer, distinguishing it from other more commonly documented isomers such as 2-methoxy-4-propylphenol.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data are primarily derived from computational predictions and chemical database entries.

| Property | Value | Source |

| IUPAC Name | This compound | Guidechem[1] |

| CAS Number | 116087-10-6 | Guidechem[1] |

| Molecular Formula | C₁₀H₁₄O₂ | Guidechem[1] |

| Molecular Weight | 166.22 g/mol | Guidechem[1] |

| Canonical SMILES | COCCCC1=CC=CC=C1O | Guidechem[1] |

| InChI Key | ZIZHFHJRQIYLAK-UHFFFAOYSA-N | Guidechem[1] |

| Hydrogen Bond Donor Count | 1 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[2] |

| Rotatable Bond Count | 4 | Guidechem[1] |

Conformational Analysis

The key dihedral angles influencing the overall shape of the molecule would be:

-

C(ar)-C(ar)-C(propyl)-C(propyl): Rotation around the bond connecting the side chain to the aromatic ring.

-

C(ar)-C(propyl)-C(propyl)-C(propyl): Rotation within the propyl chain.

-

C(propyl)-C(propyl)-O-C(methyl): Rotation around the ether linkage.

The stable conformers would arise from a complex interplay of steric hindrance between the side chain and the hydroxyl group on the phenol ring, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to predict the potential energy surface and identify the lowest energy conformers.

A logical workflow for such a computational analysis is presented below.

Caption: A typical computational workflow for determining the stable conformers of a flexible molecule.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, expected spectral features can be predicted based on its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (in the range of 6.5-7.5 ppm), a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), a singlet for the methoxy protons (around 3.3-3.8 ppm), and multiplets for the three methylene groups of the propyl chain.

-

¹³C NMR: The spectrum would show ten distinct carbon signals: six for the aromatic ring (four of which would be in the 110-130 ppm region and two deshielded carbons attached to the oxygen atoms), one for the methoxy carbon (around 55-60 ppm), and three for the propyl chain carbons.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

C-H stretching bands for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic side chain (around 2850-3000 cm⁻¹).

-

C=C stretching bands for the aromatic ring (in the 1450-1600 cm⁻¹ region).

-

A strong C-O stretching band for the ether linkage (around 1000-1300 cm⁻¹).

4.3. Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. Fragmentation would likely involve cleavage of the propyl side chain, leading to characteristic fragment ions.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found. A plausible synthetic route could involve the ortho-alkylation of a protected phenol with a 3-methoxypropyl halide, followed by deprotection. The reactivity of the molecule would be dictated by the phenolic hydroxyl group (acidity, susceptibility to etherification and esterification) and the aromatic ring (susceptibility to electrophilic substitution, with the hydroxyl and methoxypropyl groups directing incoming electrophiles).

Biological Activity and Drug Development Potential

There is no specific information on the biological activity of this compound. However, the broader class of methoxyphenols is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. For instance, some 2-methoxyphenols have been investigated for their radical-scavenging activity and as potential cyclooxygenase (COX)-2 inhibitors[3]. The phytotoxic activity of 2-methoxyphenol has also been reported[4].

Any potential application of this compound in drug development would require extensive screening and in-vitro/in-vivo studies to determine its bioactivity and toxicological profile. A general logical pathway for such an investigation is outlined below.

Caption: A simplified logical flow for the early stages of drug discovery.

Experimental Protocols

Due to the lack of published experimental studies on this compound, detailed protocols for its synthesis, purification, and analysis are not available. Standard organic chemistry laboratory manuals and databases would provide general procedures for reactions such as etherification, alkylation, and chromatographic purification that could be adapted for the synthesis of this compound. Similarly, standard protocols for obtaining NMR, IR, and mass spectra would be applicable.

Conclusion and Future Directions

This compound is a structurally defined but poorly characterized compound. While its basic molecular properties can be inferred, there is a significant gap in the scientific literature regarding its conformational landscape, detailed spectroscopic characterization, established synthetic routes, and biological activity. Future research should focus on:

-

Computational Modeling: To predict the stable conformers and spectroscopic properties.

-

Chemical Synthesis: To develop and optimize a reliable synthetic protocol.

-

Spectroscopic Analysis: To obtain and fully assign the NMR, IR, and mass spectra.

-

Biological Screening: To evaluate its potential bioactivities, drawing inspiration from related methoxyphenol compounds.

This foundational work is essential for unlocking the potential of this compound in materials science, medicinal chemistry, and other areas of chemical research.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(3-Methoxypropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(3-Methoxypropyl)phenol in various matrices. The protocols are intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a phenolic compound of interest in various fields, including drug discovery and material science. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control, and understanding its biological and chemical properties. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in liquid samples, including biological fluids and reaction mixtures. A reversed-phase HPLC method provides excellent separation and quantification capabilities.

Experimental Protocol

1. Sample Preparation (Plasma)

-

To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-DAD Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode-Array Detector (DAD) at 275 nm |

3. Calibration and Quantification

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of this compound in the samples is determined using the linear regression equation of the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-DAD method.[1][2][3]

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (Recovery) | 95-105% |

| Precision (RSD%) | < 5% |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels and in complex matrices.

Experimental Protocol

1. Sample Preparation and Derivatization

-

Liquid-Liquid Extraction:

-

To 1 mL of the sample (e.g., urine, wastewater), add 2 mL of ethyl acetate.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction twice more and combine the organic layers.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

2. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized this compound (e.g., molecular ion and characteristic fragment ions). A plausible quantifier ion would be the molecular ion of the silylated derivative, and qualifier ions would be major fragments. |

3. Calibration and Quantification

-

Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

-

Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

-

Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

-

The concentration in the samples is determined from this calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the GC-MS method.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Accuracy (Recovery) | 90-110% |

| Precision (RSD%) | < 10% |

Visualizations

Experimental Workflow for HPLC-DAD Analysis

Caption: Workflow for this compound quantification by HPLC-DAD.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of analytical method validation parameters.

References

- 1. scielo.br [scielo.br]

- 2. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

Application Notes and Protocols for 2-(3-Methoxypropyl)phenol in Organic Synthesis